molecular formula C16H32O2 B1212441 13-Methylpentadecanoic acid CAS No. 20121-96-4

13-Methylpentadecanoic acid

Cat. No.: B1212441
CAS No.: 20121-96-4
M. Wt: 256.42 g/mol
InChI Key: WWASUAHHCLARMF-UHFFFAOYSA-N
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Description

13-Methylpentadecanoic acid is a methyl-branched fatty acid with the chemical formula C16H32O2. It is also known as anteisopalmitic acid. This compound is characterized by a methyl group attached to the thirteenth carbon of the pentadecanoic acid chain. It is a saturated fatty acid and is found in various natural sources, including certain bacteria and plants .

Mechanism of Action

Target of Action

As a long-chain fatty acid , it may interact with various enzymes and receptors involved in lipid metabolism and signaling.

Biochemical Pathways

13-Methylpentadecanoic acid, being a fatty acid, is likely involved in fatty acid metabolism . It may be broken down through beta-oxidation to produce energy, or incorporated into complex lipids for use in cell membranes and signaling molecules.

Action Environment

Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of this compound . For instance, a diet high in fats may increase the absorption and utilization of this fatty acid.

Biochemical Analysis

Biochemical Properties

13-Methylpentadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of fatty acids and can be a substrate for enzymes such as fatty acid synthase and elongase . These interactions are crucial for the synthesis and elongation of fatty acids, which are essential for maintaining cellular membrane integrity and energy storage .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis . Additionally, this compound can impact gene expression by regulating the transcription of genes involved in lipid metabolism and inflammation . These effects highlight its role in maintaining cellular homeostasis and responding to metabolic stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes involved in fatty acid oxidation, thereby regulating lipid metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions are essential for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature and pH . Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation . It interacts with enzymes such as fatty acid synthase and elongase, which are essential for the synthesis and elongation of fatty acids . Additionally, it can influence metabolic flux and metabolite levels by regulating the activity of key enzymes involved in lipid metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can accumulate in specific tissues, such as adipose tissue and liver, where it plays a role in lipid storage and metabolism . These transport and distribution mechanisms are essential for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and processing . These subcellular localizations are essential for its role in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-methylpentadecanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of pentadecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester intermediate .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific bacterial strains that naturally produce this compound. The bacteria are cultured in a controlled environment, and the fatty acids are extracted and purified using various chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

13-Methylpentadecanoic acid has various applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 13-Methylpentadecanoic acid is unique due to its specific branching at the thirteenth carbon, which imparts distinct physical and chemical properties. This branching influences its melting point, solubility, and reactivity compared to straight-chain and other branched fatty acids .

Properties

IUPAC Name

13-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWASUAHHCLARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942151
Record name 13-Methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20121-96-4
Record name Anteisohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20121-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 13-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Where has 13-Methylpentadecanoic acid been found in nature?

A2: this compound has been identified in the liver lipids of baboons. [] It represents a novel anteiso branched-chain fatty acid with an odd number of carbon atoms. [] Further research may reveal its presence and potential roles in other organisms.

Q2: Are there any analytical techniques available to study this compound?

A3: While not specifically mentioned in the provided abstracts, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique commonly employed to identify and quantify fatty acids, including branched-chain fatty acids like this compound. [] This method allows for the separation and detection of different fatty acid methyl esters based on their retention times and mass fragmentation patterns, enabling researchers to determine the fatty acid composition of biological samples.

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